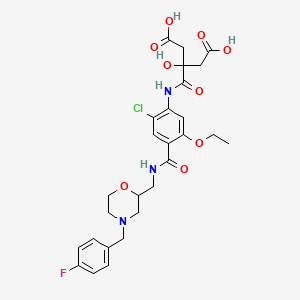

Mosapride Citric Amide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215825-20-9 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mosapride Citrate in Gastrointestinal Motility

For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the prokinetic agent mosapride citrate. It delves into its core mechanism of action, supported by field-proven experimental insights and detailed methodologies.

Introduction: Addressing a Need in Gastrointestinal Motility Disorders

Gastrointestinal motility disorders, such as functional dyspepsia and gastroesophageal reflux disease (GERD), represent a significant clinical challenge, often characterized by impaired gastric emptying and discoordinated peristalsis.[1][2] Mosapride citrate has emerged as a key therapeutic agent in this domain, valued for its targeted prokinetic effects.[3] Unlike earlier gastroprokinetic agents like cisapride, which was withdrawn from many markets due to cardiovascular safety concerns, mosapride citrate offers a more selective pharmacological profile, mitigating the risk of significant cardiac side effects.[4][5] This guide will elucidate the molecular and physiological underpinnings of mosapride citrate's efficacy, providing a robust resource for researchers and developers in the field of gastroenterology.

Core Mechanism of Action: A Selective 5-HT₄ Receptor Agonist

The primary mechanism through which mosapride citrate exerts its prokinetic effects is its selective agonism of the serotonin 5-HT₄ receptor.[3][6] These receptors are predominantly located on the presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system.[7]

The Signaling Cascade: From Receptor Binding to Acetylcholine Release

The binding of mosapride citrate to 5-HT₄ receptors initiates a G-protein-coupled signaling cascade that culminates in the enhanced release of acetylcholine (ACh), the primary excitatory neurotransmitter in the gut.[4] This process can be dissected into the following key steps:

-

Receptor Activation: Mosapride binds to the 5-HT₄ receptor, a Gs-protein coupled receptor.

-

G-Protein Stimulation: This binding event activates the associated Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.

-

Ion Channel Phosphorylation and Calcium Influx: PKA is understood to phosphorylate specific ion channels, which facilitates an influx of calcium ions (Ca²⁺) into the presynaptic neuron.

-

Acetylcholine Exocytosis: The resultant increase in intracellular Ca²⁺ concentration triggers the fusion of vesicles containing acetylcholine with the presynaptic membrane, leading to its release into the synaptic cleft.[4]

-

Muscarinic Receptor Stimulation: The released acetylcholine then binds to muscarinic receptors on adjacent gastrointestinal smooth muscle cells, inducing contraction and thereby enhancing motility.

Pharmacological Profile: High Selectivity and Safety

A key attribute of mosapride citrate, particularly in contrast to earlier prokinetics, is its high selectivity for the 5-HT₄ receptor. This selectivity is crucial for its favorable safety profile.

Receptor Binding Affinity

Mosapride demonstrates a significant affinity for the 5-HT₄ receptor while exhibiting markedly lower affinity for other serotonin receptor subtypes, dopamine receptors, and the hERG potassium channel, which is implicated in cardiac arrhythmias.[4][5]

| Receptor/Channel | Mosapride Citrate Affinity (IC₅₀/Kᵢ) | Significance | Reference |

| 5-HT₄ Receptor | IC₅₀: 113 nM (guinea pig striatum) Kᵢ: 84.2 nM (guinea pig ileum) | Primary therapeutic target | [4][8] |

| Dopamine D₂ Receptor | Low affinity (specific Kᵢ not consistently reported, but effects are negligible) | Low risk of extrapyramidal side effects | [9][10] |

| hERG K⁺ Channel | No significant effect on recombinant hERG current | Low risk of cardiac QT interval prolongation | [4][5] |

| 5-HT₃ Receptor | Weak affinity, but some antagonistic properties noted | May contribute to anti-emetic effects | [11] |

Table 1: Receptor Selectivity Profile of Mosapride Citrate.

The negligible interaction with the hERG channel is a critical differentiator from cisapride, which was a potent blocker of this channel, leading to its association with life-threatening cardiac events.[4][12][13]

Pharmacological Effects on Gastrointestinal Motility

The enhanced acetylcholine release stimulated by mosapride citrate translates into measurable improvements in gastrointestinal motor function.

-

Enhanced Gastric Emptying: Mosapride has been shown to accelerate the emptying of both liquid and solid meals from the stomach.[14][15][16]

-

Increased Antral and Duodenal Motility: Studies in conscious animal models have demonstrated that mosapride stimulates contractions in the antrum and duodenum.

-

Improved Colonic Motility: Mosapride also enhances motility in the lower gastrointestinal tract, which has been shown to be beneficial in ameliorating constipation.[17]

Experimental Protocols for Characterizing Mosapride Citrate

The following section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action and pharmacological effects of mosapride citrate.

In Vitro 5-HT₄ Receptor Binding Assay

This assay is fundamental for determining the binding affinity of mosapride citrate for its target receptor.

Objective: To quantify the binding of mosapride citrate to the 5-HT₄ receptor using a competitive radioligand binding assay with [³H]-GR113808.[18]

Materials:

-

Tissue homogenates from guinea pig striatum or cells expressing recombinant 5-HT₄ receptors.

-

[³H]-GR113808 (radioligand).

-

Mosapride citrate and other competing ligands.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

Scintillation fluid and counter.

-

Glass fiber filters.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.[19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (approximately 50 µg of protein), [³H]-GR113808 (at a concentration near its Kd, e.g., 0.3 nM), and varying concentrations of mosapride citrate or other test compounds.[19]

-

Incubation: Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[20]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of mosapride citrate that inhibits 50% of the specific binding of [³H]-GR113808 (IC₅₀ value). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Ex Vivo Isolated Guinea Pig Ileum Contractility Assay

This classic pharmacological preparation is used to assess the functional effects of mosapride on intestinal smooth muscle contraction, which is indicative of its prokinetic activity.[16][21][22]

Objective: To measure the effect of mosapride citrate on the contractile response of isolated guinea pig ileum.

Materials:

-

Guinea pig ileum segment.

-

Tyrode's solution (physiological salt solution).

-

Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C).

-

Isotonic transducer and data acquisition system.

-

Mosapride citrate and other pharmacological agents (e.g., acetylcholine, atropine).

Step-by-Step Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Cleanse the segment by flushing with Tyrode's solution.[16]

-

Mounting: Mount the ileum segment vertically in an organ bath filled with Tyrode's solution, maintained at 37°C and aerated. Attach one end to a fixed point and the other to an isotonic transducer to record contractions. Apply a resting tension of approximately 1g.[23]

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline is achieved.

-

Drug Addition: Add cumulative concentrations of mosapride citrate to the organ bath and record the contractile responses.

-

Data Analysis: Construct a concentration-response curve and determine the EC₅₀ value (the concentration of mosapride that produces 50% of the maximal contractile response). The causality can be confirmed by demonstrating that the contractile effect is blocked by a 5-HT₄ receptor antagonist.

In Vivo Gastrointestinal Transit (Charcoal Meal) Assay

This in vivo model provides a measure of the overall effect of mosapride on the rate of passage of a non-absorbable marker through the gastrointestinal tract.[2][6][14][15][24]

Objective: To evaluate the effect of mosapride citrate on gastric emptying and small intestinal transit in rats or mice.

Materials:

-

Rats or mice, fasted overnight with free access to water.

-

Charcoal meal: typically a suspension of 5-10% charcoal in a 5-10% aqueous solution of gum acacia or methylcellulose.[2][6]

-

Mosapride citrate solution or suspension for oral administration.

-

Dissection tools and a ruler.

Step-by-Step Methodology:

-

Animal Preparation: Fast the animals for 12-18 hours before the experiment to ensure an empty stomach.

-

Drug Administration: Administer mosapride citrate or vehicle orally to different groups of animals.

-

Charcoal Meal Administration: After a set period (e.g., 60 minutes) to allow for drug absorption, administer a fixed volume of the charcoal meal orally (e.g., 0.5 mL for mice, 2 mL for rats).[2][6]

-

Transit Time: After a predetermined time (e.g., 20-30 minutes), humanely euthanize the animals.[14][15]

-

Dissection and Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front. Express the intestinal transit as a percentage of the total length. Compare the transit percentages between the mosapride-treated and vehicle-treated groups to determine the prokinetic effect.

Conclusion

Mosapride citrate's mechanism of action is well-defined, centering on its selective agonism of 5-HT₄ receptors in the enteric nervous system. This targeted action leads to the release of acetylcholine, which in turn stimulates gastrointestinal smooth muscle contraction and enhances motility. Its high selectivity for the 5-HT₄ receptor underpins its favorable safety profile, particularly its lack of significant cardiovascular risks. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of prokinetic agents, ensuring both scientific integrity and the advancement of therapies for gastrointestinal motility disorders.

References

- Drolet B, Rousseau G, Daleau P, et al. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel. J Pharmacol Exp Ther. 2001;299(3):1035-1040.

- Gupta, V., & Singh, G. (2012). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. International Journal of Pharmaceutical & Biological Archives, 3(4).

- Pellissier, L. P., Sallé, L., Lucas, N., Barret, L. E., Gaven, F., Fargin, A., & Dumuis, A. (2009). Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. Molecular pharmacology, 75(5), 1056–1068.

- Gross, A. J., & Kilpatrick, G. J. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British journal of pharmacology, 115(1), 41–47.

- Vandenberg, J. I., Walker, B. D., & Campbell, T. J. (2001). New insights into ion channels: predicting hERG-drug interactions. Trends in pharmacological sciences, 22(5), 240–246.

- Curran, M. P., & Robinson, D. M. (2008). Mosapride. Drugs, 68(7), 981–991.

- Tatsumi, K., et al. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 76(3), 299-305.

- Prior, H., Ewart, L., Bright, J., & Valentin, J. P. (2012). Refinement of the charcoal meal study by reduction of the fasting period.

- Evangelista, S. (2013). Charcoal Meal, an Old Test But Still Valid to Measure Intestinal Transit in vivo: Effect of Activation of Tachykinin NK-2 Receptors.

-

University of Strathclyde. Guinea Pig Ileum. Available at: [Link].

- Mittelstadt, S. W., et al. (2005). Effects of fasting on evaluation of gastrointestinal transit with charcoal meal. Journal of pharmacological and toxicological methods, 51(2), 127-131.

- Bansal, P., et al. (2011). In vitro Evaluation Techniques for Gastrointestinal Motility.

- Mazzoni, M., et al. (2021). Quantitative analysis of enteric neurons containing choline acetyltransferase and nitric oxide synthase immunoreactivities in the submucosal and myenteric plexuses of the porcine colon. Protocols.io.

-

Pharmacology Discovery Services. Gastrointestinal Motility, Rat. Available at: [Link].

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link].

- Lahlou, S., et al. (2007). Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia. Brazilian Journal of Medical and Biological Research, 40(4), 549-559.

-

Product Safety Labs. Charcoal Meal Test - Rat. Available at: [Link].

- Waeber, C., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 115(1), 41-47.

- Mazzoni, M., et al. (2020). Quantitative analysis of enteric neurons containing choline acetyltransferase and nitric oxide synthase immunoreactivities in the submucosal and myenteric plexuses of the porcine colon. Cell and Tissue Research, 383(2), 645-654.

- Inui, A., et al. (1999). Ability of mosapride to bind to 5-HT4 receptor in the human stomach. Japanese Journal of Pharmacology, 79(4), 493-496.

- Briejer, M. R., et al. (1991). Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. European Journal of Pharmacology, 205(2), 203-208.

- Kumar, R. S., et al. (2014). Evaluation of anti-diarrhoeal effect of four medicinal plants on castor oil- induced gastrointestinal motility in mice. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 456-459.

- Grisham, M. B., et al. (1992). Oxidant-evoked Release of Acetylcholine From Enteric Neurons of the Rat Colon. Gastroenterology, 103(2), 465-471.

- Ohno, Y., et al. (1996). [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 108(5), 291-297.

- Evangelista, S. (2013). Charcoal Meal, an Old Test But Still Valid to Measure Intestinal Transit in vivo: Effect of Activation of Tachykinin NK-2 Receptors.

- Mazzoni, M., et al. (2021). Quantitative analysis of enteric neurons containing choline acetyltransferase and nitric oxide synthase immunoreactivities in the submucosal and myenteric plexuses of the porcine colon. Cell and Tissue Research, 383(2), 645-654.

- Shibata, T., et al. (1995). Modulation of peristalsis by neurotensin in isolated guinea-pig intestinal segments. British Journal of Pharmacology, 116(7), 3049-3056.

- Inui, A., et al. (2002). Effects of Mosapride Citrate, a 5HT4 Receptor Agonist, on Colonic Motility in Conscious Guinea Pigs. Japanese Journal of Pharmacology, 90(4), 313-320.

- Hennig, G. W., et al. (1997). Quantitative analysis of peristalsis in the guinea-pig small intestine using spatio-temporal maps. The Journal of physiology, 503(Pt 1), 223–236.

- Spencer, N. J., & Smith, T. K. (2000). Role of muscle tone in peristalsis in guinea-pig small intestine. The Journal of physiology, 526(Pt 1), 183–194.

- Yoshida, N., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Journal of gastrointestinal motility, 9(4), 231-238.

-

University of Strathclyde. Guinea Pig Ileum. Available at: [Link].

- Park, J. M., & Sung, I. K. (2019). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology, 23(6), 517–525.

- Compan, V., et al. (2004). Attenuated Response to Stress and Novelty and Hypersensitivity to Seizures in 5-HT4 Receptor Knock-Out Mice. The Journal of Neuroscience, 24(2), 412-419.

-

Food and Drug Administration. Mosapride Citrate (Gastorid). Available at: [Link].

- Suessbrich, H., et al. (1997). Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states. British journal of pharmacology, 120(5), 863–870.

- Mitcheson, J. S., et al. (2000). Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels.

- Windley, M. J., et al. (2019). Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. The Journal of general physiology, 151(1), 108–121.

- Neve, K. A., & Strange, P. G. (2008). Dopamine Receptors. xPharm: The Comprehensive Pharmacology Reference, 1-13.

- Zhang, J., et al. (2020). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects.

- Kim, H. S., et al. (1998). Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase. Molecular pharmacology, 54(3), 464–471.

Sources

- 1. protocols.io [protocols.io]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Quantitative analysis of enteric neurons containing choline acetyltransferase and nitric oxide synthase imm... [protocols.io]

- 4. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]

- 10. Neuroleptics with differential affinities at dopamine D2 receptors and sigma receptors affect differently the N-methyl-D-aspartate-induced increase in intracellular calcium concentration: involvement of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sheffbp.co.uk [sheffbp.co.uk]

- 17. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. ijper.org [ijper.org]

- 22. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Charcoal Meal Test - Rat [productsafetylabs.com]

A Technical Guide to the Pharmacological Profile of Mosapride Citrate: A Selective 5-HT₄ Receptor Agonist

Abstract

Mosapride citrate is a potent and selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, widely utilized as a gastroprokinetic agent. This technical guide provides a comprehensive overview of the pharmacological profile of mosapride, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the validated experimental protocols used for its characterization. The document synthesizes data from authoritative sources to explain the causal links between its molecular interactions and clinical effects, offering a robust resource for understanding this important therapeutic compound.

Introduction: The Clinical Niche and Molecular Target of Mosapride

Mosapride citrate is a substituted benzamide derivative clinically indicated for gastrointestinal symptoms associated with functional dyspepsia and chronic gastritis, such as heartburn, nausea, and vomiting.[1] Its therapeutic efficacy stems from its primary mechanism as a selective agonist of the 5-HT₄ receptor.[2][3] Unlike earlier prokinetic agents like cisapride, mosapride exhibits a favorable safety profile, notably lacking significant affinity for the hERG potassium channel, thus reducing the risk of cardiac arrhythmias.[4] Furthermore, it shows minimal affinity for dopamine D₂, 5-HT₁, and 5-HT₂ receptors, which mitigates the risk of extrapyramidal symptoms and other common side effects associated with less selective agents.[5][6]

The core of mosapride's action lies in its ability to stimulate 5-HT₄ receptors located on presynaptic terminals of cholinergic enteric neurons.[3][7] This targeted agonism facilitates the release of acetylcholine (ACh), a key neurotransmitter that promotes smooth muscle contraction in the gut wall, thereby enhancing gastrointestinal motility and accelerating gastric emptying.[1][8] This guide will systematically dissect this pharmacological pathway, from receptor binding to physiological response.

Mechanism of Action: From Receptor to Cellular Response

The prokinetic effects of mosapride are initiated by its binding to and activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) of the Gαs subtype.

The 5-HT₄ Receptor Signaling Cascade

Activation of the 5-HT₄ receptor by an agonist like mosapride triggers a well-defined intracellular signaling cascade:

-

Gαs Protein Activation: The agonist-bound receptor activates the associated Gαs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Enhanced Acetylcholine Release: PKA phosphorylates downstream targets involved in neurotransmitter release, ultimately promoting the fusion of acetylcholine-containing vesicles with the presynaptic membrane of enteric neurons.[9]

-

Increased GI Motility: The released acetylcholine acts on muscarinic receptors on smooth muscle cells, inducing contraction and enhancing gastrointestinal motility.[10]

This pathway underscores the direct link between 5-HT₄ receptor stimulation and the physiological outcome of increased gut motility.

Pharmacological Profile

A compound's pharmacological profile is defined by its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

Pharmacodynamics

The pharmacodynamic properties of mosapride are characterized by its receptor binding affinity, selectivity, and functional efficacy.

Receptor Binding Affinity and Selectivity: The affinity of a drug for its target receptor is a primary determinant of its potency. Mosapride demonstrates a high affinity for the 5-HT₄ receptor. In competitive radioligand binding studies using [³H]-GR113808, a selective 5-HT₄ antagonist, mosapride effectively displaces the radioligand, indicating direct competition for the same binding site.[3][11] Studies have reported an IC₅₀ value of 113 nM for mosapride at 5-HT₄ receptors in guinea pig striatum and a Kᵢ value of 84.2 nM in guinea pig ileum.[3][11] Importantly, mosapride shows low affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₃) and dopamine (D₂) receptors, which is crucial for its favorable safety profile.[5][6][12]

| Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Reference Tissue |

| 5-HT₄ | IC₅₀: 113 nM | Guinea Pig Striatum[11] |

| 5-HT₄ | Kᵢ: 84.2 nM | Guinea Pig Ileum[3] |

| 5-HT₃ | Weak Affinity | N/A[13] |

| D₂ | No significant activity | N/A[4] |

Table 1: Receptor Binding Profile of Mosapride Citrate.

Functional Efficacy: Beyond binding, mosapride demonstrates potent agonist activity. In vitro functional assays show that mosapride stimulates various 5-HT₄ receptor-mediated responses. For instance, it enhances electrically evoked contractions in guinea pig ileum (EC₅₀ of 73 nM) and induces relaxation in carbachol-precontracted rat esophagus (EC₅₀ of 208 nM).[11] Notably, its effect on the guinea pig distal colon is significantly weaker (EC₅₀ of 3029 nM), suggesting a degree of regional selectivity for the upper gastrointestinal tract.[11] This selectivity is further supported by in vivo studies in conscious dogs, where mosapride stimulates antral motility without significantly affecting colonic motility.[11]

Pharmacokinetics (ADME)

The pharmacokinetic profile of mosapride has been characterized in healthy human volunteers.

-

Absorption: After oral administration, mosapride is absorbed, reaching peak plasma concentrations (Cₘₐₓ) within approximately 0.5 to 1.15 hours.[14][15]

-

Distribution: Mosapride is highly protein-bound in human serum (approximately 99.0%).[1]

-

Metabolism: The primary metabolic pathway involves the removal of the 4-fluorobenzyl group, forming the main metabolite, known as M-1.[1][15] This process is mainly carried out by the cytochrome P450 enzyme CYP3A4.[1] The M-1 metabolite itself possesses 5-HT₃ receptor antagonistic activity, which may contribute to the overall therapeutic effect.[16][17]

-

Excretion: Mosapride and its metabolites are excreted in both urine and feces. After a single oral dose, only a small fraction (0.1-0.4%) is excreted as the unchanged drug in urine, while the M-1 metabolite accounts for a larger portion (7.0-11.0%).[1][15] The apparent elimination half-life (t₁/₂) is approximately 1.4 to 2.0 hours.[14][15]

| Parameter | Value (Mean ± SD) | Conditions |

| Tₘₐₓ (Time to Peak) | 1.15 ± 0.57 h | Single 10 mg oral dose[14] |

| Cₘₐₓ (Peak Concentration) | 51.2 ng/mL | Single 10 mg oral dose[15] |

| t₁/₂ (Half-life) | 1.4 - 2.0 h | Single 5-40 mg oral dose[15] |

| AUC₀₋₁₀ | 176.60 ± 69.40 µg·h·L⁻¹ | Single 10 mg oral dose[14] |

| Plasma Protein Binding | 99.0% | In vitro, human serum[1] |

Table 2: Key Pharmacokinetic Parameters of Mosapride Citrate in Healthy Adults.

Experimental Characterization Protocols

The pharmacological profile of a 5-HT₄ agonist like mosapride is established through a series of validated in vitro and in vivo assays. The causality behind this multi-step approach is to first establish target engagement and potency (in vitro binding), then confirm functional activity at the cellular level (in vitro functional assay), and finally, verify the physiological effect in a complex biological system (in vivo model).

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of mosapride for the 5-HT₄ receptor. This is a foundational experiment to confirm direct interaction with the molecular target.

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in 5-HT₄ receptors, such as guinea pig striatum or ileum, or from cells engineered to express the human 5-HT₄ receptor.[3][18][19]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective 5-HT₄ radioligand (e.g., [³H]-GR113808), and varying concentrations of unlabeled mosapride citrate.[3][19][20]

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-labeled 5-HT₄ ligand (e.g., serotonin) to saturate all specific binding sites.[19]

-

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).[19]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters, trapping the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.[19][21]

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the mosapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of mosapride that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[21]

Protocol 2: cAMP Functional Assay

Objective: To measure the functional agonist activity of mosapride by quantifying its ability to stimulate cAMP production, the second messenger of the 5-HT₄ receptor.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the 5-HT₄ receptor.[22]

-

Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.

-

Compound Addition: Treat the cells with varying concentrations of mosapride citrate. Include a positive control (e.g., a known full 5-HT₄ agonist like serotonin) and a negative control (vehicle).

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.[23] A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of newly synthesized cAMP.[10]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.[23][24][25] These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[23][24]

-

Data Analysis: Convert the assay signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the mosapride concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of mosapride that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Protocol 3: In Vivo Gastrointestinal Transit (Charcoal Meal Test)

Objective: To evaluate the prokinetic effect of mosapride in a whole-animal model, providing a physiological readout of its integrated pharmacological activity.

Methodology:

-

Animal Model: Use rodents (e.g., rats or mice) fasted overnight with free access to water.[8]

-

Drug Administration: Administer mosapride citrate or vehicle control orally (p.o.) or via another desired route.[16]

-

Charcoal Meal: After a set time following drug administration (e.g., 30-60 minutes), administer a standard volume of a non-absorbable marker, typically 5-10% charcoal suspension in gum arabic.[8]

-

Transit Time: After a further defined period (e.g., 20-30 minutes), humanely euthanize the animals.

-

Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.[8]

-

Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit percentage between the mosapride-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA). An increased percentage indicates a prokinetic effect.

Clinical Efficacy and Safety

Mosapride has demonstrated efficacy in the treatment of functional dyspepsia.[5][6][26] Clinical trials have shown that it is effective in improving symptoms such as postprandial fullness, upper abdominal bloating, and early satiety.[26] It has been shown to be superior to domperidone in relieving several upper abdominal symptoms.[26] The safety profile of mosapride is considered favorable, with a low incidence of adverse effects.[5][6][27] Unlike some other prokinetics, it does not have a significant association with cardiac side effects or extrapyramidal symptoms, owing to its high selectivity for the 5-HT₄ receptor.[5][6]

Conclusion

Mosapride citrate is a highly selective 5-HT₄ receptor agonist with a well-defined pharmacological profile. Its prokinetic activity is directly attributable to the stimulation of presynaptic 5-HT₄ receptors in the enteric nervous system, leading to enhanced acetylcholine release and increased gastrointestinal motility. This targeted mechanism, combined with its lack of affinity for other receptors associated with significant side effects, underpins its clinical utility and favorable safety profile. The experimental protocols detailed herein provide a validated framework for the characterization of mosapride and other novel 5-HT₄ agonists, bridging the gap from molecular interaction to therapeutic application.

References

- Pharmacokinetics of Mosapride Citrate Tablets in Healthy Volunteers. (Source: CNKI, URL not available)

-

Kusuhara, H., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. Arzneimittelforschung, 43(8), 867-72. [Link]

- The Science Behind Mosapride Citrate: A Deep Dive into its 5-HT4 Agonist Properties. (Source: BenchChem, URL not available)

-

Inui, A., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Japanese Journal of Pharmacology, 75(4), 399-407. [Link]

- Bang, C. S., et al. (2016). Mosapride for functional dyspepsia: A systematic review and meta-analysis. Journal of Gastroenterology and Hepatology, 31(11), 1839-1850.

-

Lee, H. S., et al. (2020). Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study. Journal of Neurogastroenterology and Motility, 26(4), 500-509. [Link]

-

Choi, Y. J., et al. (2017). Efficacy and Safety of UI05MSP015CT in Functional Dyspepsia: A Randomized, Controlled Trial. Gut and Liver, 11(5), 637-644. [Link]

-

Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705-6720. [Link]

-

Kato, S., et al. (2010). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage by acting on immune cells. Journal of Gastroenterology, 45(4), 387-395. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Methods in Molecular Biology. (URL not available)

-

Katsumata, R., et al. (2019). Comparison of Efficacy and Safety between Mosapride and Acotiamide for Japanese patients with Functional Dyspepsia. Kawasaki Medical Journal, 45(1), 15-23. [Link]

- Hori, K., et al. (2007). Functional Dyspepsia Treatment With Mosapride or Teprenone. Journal of Clinical Biochemistry and Nutrition, 41(2), 126-132. (Medscape, URL not available)

- Mosapride Citrate (Gastorid) Product Information.

- Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139-146. (URL not available)

-

Yoshida, N., et al. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53-59. [Link]

-

Brown, A. M., et al. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 116(1), 139-146. [Link]

- Mosapride Citrate (Standard) | 5HT4 Agonist. (Source: MedChemExpress, URL not available)

-

Coccurello, R., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta, 1820(1), 105-114. [Link]

- Inui, A., et al. (2002). Effects of mosapride citrate, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. Japanese Journal of Pharmacology, 90(4), 313-320. (Semantic Scholar, URL not available)

-

Inui, A., et al. (2002). Ability of mosapride to bind to 5-HT4 receptor in the human stomach. Japanese Journal of Pharmacology, 89(3), 309-312. [Link]

-

Takeda, M., et al. (2009). Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats. Journal of Pharmacological Sciences, 111(3), 322-328. [Link]

-

Kim, H. S., et al. (2020). Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration. Journal of Neurogastroenterology and Motility, 26(4), 560-561. [Link]

- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. (Source: Revvity, URL not available)

- Sakakibara, R., et al. (2003). Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Movement Disorders, 18(5), 579-581. (URL not available)

- Functional GPCR studies using AlphaScreen cAMP detection kit. (Source: Revvity, URL not available)

-

Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705-6720. [Link]

- Inui, A., et al. (2002). Effects of Mosapride Citrate, a 5HT4 Receptor Agonist, on Colonic Motility in Conscious Guinea Pigs. Japanese Journal of Pharmacology, 90(4), 313-320.

-

Consolo, S., et al. (1994). 5-HT4 receptor stimulation facilitates acetylcholine release in rat frontal cortex. NeuroReport, 5(11), 1301-1304. [Link]

-

Van den Houte, K., et al. (2017). Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle. Neurogastroenterology & Motility, 29(10). [Link]

- Kim, S. H., et al. (2012). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. International Journal of Clinical Pharmacology and Therapeutics, 50(7), 508-515. (Semantic Scholar, URL not available)

-

Kim, S. H., et al. (2012). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. International Journal of Clinical Pharmacology and Therapeutics, 50(7), 508-515. [Link]

- Mosapride citrate | 5-HT3 receptor Agonist. (Source: Hello Bio, URL not available)

- Okamoto, K., et al. (2018). Prokinetic Effect of the 5-HT4R Agonist Mosapride on Canine Gastric Motility. Journal of Veterinary Medical Science, 80(8), 1269-1273.

-

Kim, D. Y., et al. (2014). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Archives of Pharmacal Research, 37(1), 109-116. [Link]

-

Galligan, J. J., & Vanner, S. (2005). Basic and clinical pharmacology of new motility promoting agents. Neurogastroenterology & Motility, 17(5), 643-653. [Link]

- Neumann, J., et al. (2024). Share_it: Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology. (URL not available)

- Lefebvre, R. A., et al. (2010). Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis. Neurogastroenterology & Motility, 22(5), 557-e121. (URL not available)

-

Lefebvre, R. A., et al. (2010). Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis. Neurogastroenterology & Motility, 22(5), 557-63, e121-2. [Link]

- Data Sheet Radioligand Binding Assay Protocol. (Source: Gifford Bioscience, URL not available)

- Radioligand Binding Assay | In Vitro Biology. (Source: Oncodesign Services, URL not available)

Sources

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ics.org [ics.org]

- 5. Clinical Trial: Efficacy of Mosapride Controlled-release and Nortriptyline in Patients With Functional Dyspepsia: A Multicenter, Double-placebo, Double-blinded, Randomized Controlled, Parallel Clinical Study [jnmjournal.org]

- 6. Efficacy and Safety of UI05MSP015CT in Functional Dyspepsia: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergy between 5-HT4 receptor activation and acetylcholinesterase inhibition in human colon and rat forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mosapride citrate | 5-HT3 receptor Agonist | Hello Bio [hellobio.com]

- 13. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Mosapride Citrate Tablets in Healthy Volunteers [yydbzz.com]

- 15. Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intracolonic Administration of Mosapride Citrate Significantly Increases Colonic Motility Compared With Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.revvity.com [resources.revvity.com]

- 24. researchgate.net [researchgate.net]

- 25. resources.revvity.com [resources.revvity.com]

- 26. researchgate.net [researchgate.net]

- 27. igakkai.kms-igakkai.com [igakkai.kms-igakkai.com]

Synthesis and chemical characterization of mosapride citrate dihydrate.

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Mosapride Citrate Dihydrate

Foreword

Mosapride citrate dihydrate stands as a significant advancement in gastroprokinetic therapy, offering a selective mechanism of action that circumvents the cardiovascular risks associated with its predecessors. As a highly selective 5-HT₄ receptor agonist, its efficacy in treating functional dyspepsia and other motility disorders is well-established.[1] For researchers, process chemists, and quality control analysts in the pharmaceutical industry, a deep and practical understanding of its synthesis and characterization is not merely academic—it is fundamental to ensuring the quality, safety, and efficacy of the final drug product.

This guide moves beyond a simple recitation of facts. It is designed to provide a cohesive narrative, explaining the causal links behind the chosen synthetic routes and the logic underpinning the analytical methodologies. Each protocol is presented not just as a series of steps, but as a self-validating system, providing the technical rigor required for drug development and manufacturing professionals.

Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is critical before delving into its synthesis or analysis. Mosapride citrate dihydrate is a white to yellowish-white crystalline powder.[1] Its identity is defined by a precise combination of the mosapride free base, citric acid, and water molecules, which dictates its stability, solubility, and handling characteristics.

| Property | Value | Reference |

| Chemical Name | (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate dihydrate | [1] |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃·C₆H₈O₇·2H₂O | [1][][3] |

| Molecular Weight | 650.05 g/mol | [1][4] |

| CAS Number | 636582-62-2 | [][3][4] |

| Appearance | White to yellowish-white crystalline powder | [1] |

| Solubility | Practically insoluble in water; sparingly soluble in methanol; soluble in DMSO. | [1] |

| Melting Point | 112-114 °C | [] |

Strategic Synthesis of Mosapride Citrate Dihydrate

The synthesis of an active pharmaceutical ingredient (API) like mosapride citrate dihydrate is a multi-stage process engineered for efficiency, purity, and scalability. The overarching strategy involves the convergent synthesis of the mosapride free base from two key intermediates, followed by a carefully controlled salt formation and crystallization step to yield the desired dihydrate form.

Caption: Retrosynthetic analysis of mosapride citrate dihydrate.

Synthesis of Intermediate 1: 4-amino-5-chloro-2-ethoxybenzoic acid

The synthesis of this substituted benzoic acid derivative is crucial. One established pathway begins with p-aminosalicylic acid, a commercially available starting material.[1] An alternative, modern route utilizes 2-fluoro-4-nitrobenzoic acid to avoid potentially harsh reagents.[5] The rationale for this multi-step process is to methodically install the required functional groups—ethoxy, chloro, and amino—onto the benzene ring.

Experimental Protocol (Conceptual Route from p-Aminosalicylic Acid):

-

Ethylation: The phenolic hydroxyl group of p-aminosalicylic acid is ethylated, typically using an ethylating agent like diethyl sulfate in the presence of a base. This step is critical for forming the 2-ethoxy group that defines mosapride's structure.

-

Chlorination: The position ortho to the amino group and meta to the carboxylic acid is selectively chlorinated. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, offering milder conditions compared to gaseous chlorine.[1][5] The directing effects of the existing substituents guide the regioselectivity of this reaction.

-

Hydrolysis: If the synthesis was performed on an ester of the starting material, a final hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidic workup) is required to liberate the carboxylic acid, yielding Intermediate 1.

Synthesis of Intermediate 2: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

This morpholine intermediate provides the second half of the final molecule. Its synthesis involves building the heterocyclic morpholine ring and attaching the fluorobenzyl group.

Experimental Protocol (Conceptual Route):

-

Ring Formation: The synthesis can be initiated by reacting 4-fluorobenzylamine with epichlorohydrin.[1] This reaction forms the basic skeleton which will cyclize to form the morpholine ring.

-

Cyclization: The intermediate from the previous step is treated with a base to promote intramolecular ring closure, forming the N-(4-fluorobenzyl) substituted morpholine ring.

-

Amination: The final step involves introducing the aminomethyl group at the 2-position of the morpholine ring. This can be achieved through various methods, such as conversion of a hydroxymethyl group to an aminomethyl group, to yield Intermediate 2.

Final Assembly: Condensation and Salt Formation

The culmination of the synthesis is the coupling of the two intermediates, followed by the precise crystallization of the citrate dihydrate salt.

Caption: Generalized forward synthesis pathway for mosapride citrate dihydrate.

Experimental Protocol (Final Steps):

-

Amide Condensation: Intermediate 1 (the carboxylic acid) and Intermediate 2 (the amine) are coupled to form the central amide bond of mosapride. This reaction is typically mediated by a coupling agent (e.g., a carbodiimide like DCC or EDC) to activate the carboxylic acid. The reaction is run in an inert solvent until completion, which can be monitored by a technique like HPLC.[6]

-

Workup and Isolation: After the reaction, the crude mosapride free base is isolated through extraction and purified, often by recrystallization, to remove unreacted starting materials and coupling byproducts.

-

Salt Formation and Crystallization: The purified mosapride free base is dissolved in a suitable solvent, commonly ethanol.[5][7] An aqueous solution of citric acid is then added, typically in a molar ratio of approximately 1:1 to 1:1.2 (mosapride:citric acid).[8] The choice of solvent (e.g., ethanol/water mixture) and temperature profile is critical. The solution is often heated to ensure complete dissolution and then subjected to a controlled cooling process to induce crystallization of the dihydrate form.[7][8] This step simultaneously purifies the compound and isolates the desired solid-state form.

-

Isolation and Drying: The precipitated white solid is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under controlled conditions (e.g., vacuum at a moderate temperature) to yield pure mosapride citrate dihydrate.

Comprehensive Chemical Characterization

Confirming the identity, purity, and solid-state form of mosapride citrate dihydrate requires a multi-technique analytical approach. This orthogonal strategy ensures that all aspects of the molecule's structure and quality are verified, in line with ICH guidelines.

Caption: Orthogonal analytical workflow for API characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and are essential for unambiguous identification.

-

UV-Visible Spectrophotometry: This technique is a workhorse for quantitative analysis. Mosapride citrate exhibits a characteristic absorption maximum (λmax) at approximately 272 nm in alcohol, which is used for assay determination in bulk drug and dosage forms.[9][10]

-

¹H and ¹⁹F NMR: Nuclear Magnetic Resonance provides the most definitive structural confirmation. Furthermore, quantitative NMR (qNMR) can be employed to accurately determine the assay of both the mosapride and citrate components, thereby confirming the salt-forming ratio without the need for a specific reference standard for the counter-ion.[11] The presence of a fluorine atom provides a unique probe via ¹⁹F NMR for quantification.[11]

-

Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the mosapride base and for identifying and characterizing metabolites or degradation products.[12][13]

Chromatographic Purity Assessment

Chromatography is the cornerstone of purity analysis, capable of separating the API from process-related impurities and degradation products.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to quantify mosapride citrate and separate it from potential impurities and degradants.[6]

-

Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 5 µm particle size) is typically used for robust separation.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common composition is acetonitrile and 0.024 M orthophosphoric acid (e.g., in a 28:72 v/v ratio), with the pH adjusted to 3.0 using triethylamine.[6] The acidic pH ensures that the amine functionalities are protonated and yield good peak shapes.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally effective.

-

Detection: UV detection at a wavelength of 276 nm, near the absorption maximum of mosapride.[6]

-

Sample Preparation: Accurately weigh and dissolve the mosapride citrate dihydrate sample in the mobile phase to a known concentration (e.g., within the linear range of 125-1000 µg/mL).[6]

-

Analysis: Inject the sample and standard solutions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is calculated against a certified reference standard.

Physicochemical and Solid-State Characterization

These techniques are vital for confirming that the correct physical form of the API has been synthesized, which has profound implications for stability and bioavailability.

-

X-ray Powder Diffraction (XRPD): XRPD is the definitive technique for identifying the crystalline form. The diffraction pattern of mosapride citrate dihydrate is unique and can be compared against reference data to confirm its identity and check for the presence of other polymorphs or an amorphous phase.[14][15] The crystal structure has been determined in the space group P2₁/c.[14][15]

-

Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) measures thermal transitions. For mosapride citrate dihydrate, it will show an endotherm corresponding to its melting point. Thermogravimetric Analysis (TGA) measures changes in mass with temperature. For the dihydrate, TGA is used to precisely quantify the water content, which should correspond to two moles of water per mole of mosapride citrate.

Stability Profile and Forced Degradation

Understanding how a drug substance behaves under stress is a regulatory requirement and critical for determining appropriate storage conditions and shelf-life. Forced degradation studies deliberately expose the API to harsh conditions to identify likely degradation pathways.[16]

Caption: Workflow for forced degradation studies of mosapride citrate.

Protocol: Forced Degradation Study

The study involves subjecting solutions of mosapride citrate to various stress conditions and analyzing the resulting samples with the validated stability-indicating HPLC method described previously.[17][18]

-

Acid Hydrolysis: Incubate the drug solution in 1.0 N HCl at an elevated temperature (e.g., 80°C) for several hours.[19]

-

Alkaline Hydrolysis: Incubate the drug solution in 1.0 N NaOH at an elevated temperature.[19]

-

Oxidative Degradation: Treat the drug solution with a hydrogen peroxide solution (e.g., 15% H₂O₂) at an elevated temperature.[19]

-

Thermal Degradation: Expose the solid drug powder to dry heat.

-

Photolytic Degradation: Expose a solution of the drug to UV and visible light as specified in ICH guidelines.

The results from these studies demonstrate that mosapride is susceptible to degradation under acidic conditions, while being more stable to alkaline, oxidative, and thermal stress.[17][20] The ability of the analytical method to separate the intact drug from all formed degradants is what qualifies it as "stability-indicating."

Conclusion

The synthesis and characterization of mosapride citrate dihydrate is a systematic process rooted in the principles of organic chemistry and analytical science. A convergent synthetic strategy allows for the efficient construction of the complex molecule, while a carefully controlled final crystallization step is paramount for isolating the correct and stable dihydrate form. The subsequent characterization relies on an orthogonal set of modern analytical techniques, each providing a unique and vital piece of information. Together, these methods confirm the molecule's identity, quantify its purity with high precision, and define its solid-state properties. This comprehensive approach ensures that each batch of mosapride citrate dihydrate meets the stringent quality standards required for a safe and effective pharmaceutical agent.

References

- Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS - Benchchem. (BenchChem)

- Preclinical Pharmacokinetic Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide - Benchchem. (BenchChem)

- Mosapride citrate dihydrate discovery and development history - Benchchem. (BenchChem)

- Development and Validation of Spectrophotometric Methods for Determination of Mosapride Citrate in Pharmaceutical Dosage Forms. (TSI Journals)

- WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.

- CAS 636582-62-2 Mosapride Citrate Dihydr

- Mosapride citrate dihydrate | C27H37ClFN3O12 | CID 6918047. (PubChem)

- Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (PubMed)

- CN111349052B - Synthesis method of mosapride citrate.

- X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate. (Cambridge University Press & Assessment)

- Mosapride Citrate Dihydr

- Mosapride citrate salt dihydr

- Summary of forced degradation studies for two binary mixtures (RZ-MR and RZ-IO).

- Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. (PubMed)

- Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS | Request PDF.

- Comparison and Determination of the Content of Mosapride Citr

- What is the mechanism of Mosapride Citrate Hydrate?.

- FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. (World Journal of Pharmacy and Pharmaceutical Sciences)

- forced degradation products: Topics by Science.gov. (Science.gov)

- KR20200099016A - Methods for preparing mosapride citrate hydrate and pharmaceutical composition comprising the same.

- Spectrophotometric Method for Estimation of Mosapride Citrate in Tablets. (Indian Journal of Pharmaceutical Sciences)

- UV spectrophotometric determination of mosapride citrate.

- Liquid chromatography-tandem mass spectrometric method for determination of mosapride citr

- X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate.

- X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate. (Cambridge University Press & Assessment)

- Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. (PMC - NIH)

- Mosapride Citr

- Forced degrad

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Mosapride Citrate Dihydrate | LGC Standards [lgcstandards.com]

- 4. Mosapride citrate dihydrate | C27H37ClFN3O12 | CID 6918047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 6. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR20200099016A - Methods for preparing mosapride citrate hydrate and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 8. WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation - Google Patents [patents.google.com]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. X-ray powder diffraction data for mosapride dihydrogen citrate dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. forced degradation products: Topics by Science.gov [science.gov]

The Prokinetic Profile of Mosapride Citrate: A Technical Guide to its In Vivo and In Vitro Effects on Upper Gastrointestinal Motility

This guide provides an in-depth technical examination of mosapride citrate, a selective serotonin 5-HT₄ receptor agonist, and its effects on upper gastrointestinal (GI) motility. Tailored for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data with practical experimental insights to offer a comprehensive understanding of mosapride's mechanism and evaluation.

Executive Summary: The Clinical Significance of Mosapride Citrate

Mosapride citrate is a potent gastroprokinetic agent utilized in the management of various motility-related gastrointestinal disorders, including functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2][3] Its efficacy stems from a targeted pharmacological profile: selective agonism at the 5-HT₄ receptor, which enhances acetylcholine release from enteric neurons, thereby stimulating smooth muscle contractions and promoting coordinated motility in the upper digestive tract.[2][4][5] A key advantage of mosapride is its high selectivity for the 5-HT₄ receptor with minimal affinity for dopamine D₂ or other serotonin receptor subtypes, which mitigates the risk of extrapyramidal symptoms and other side effects associated with less selective prokinetic agents.[4][6] This guide will delve into the fundamental science underpinning these effects, detailing the in vitro and in vivo methodologies used to characterize its activity.

Mechanistic Framework: The 5-HT₄ Receptor Signaling Cascade

The prokinetic effects of mosapride are initiated by its binding to 5-HT₄ receptors on cholinergic neurons within the enteric nervous system.[4][7] This interaction triggers a G-protein-coupled signaling cascade that is central to its mechanism of action.

Upon agonist binding, the 5-HT₄ receptor, a Gαs-coupled metabotropic receptor, activates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][8] PKA, in turn, phosphorylates downstream targets that facilitate the release of acetylcholine (ACh) from the presynaptic nerve terminals. The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, inducing contraction and enhancing motility.[9]

Figure 1: Mosapride's 5-HT4 Receptor Signaling Pathway

In Vitro Evaluation of Mosapride Citrate

In vitro methodologies are fundamental for elucidating the direct effects of mosapride on gastrointestinal tissues and for quantifying its receptor binding affinity and potency.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. In the case of mosapride, competitive binding assays are employed using a radiolabeled antagonist for the 5-HT₄ receptor, such as [³H]GR113808.

Experimental Protocol: 5-HT₄ Receptor Binding Assay

-

Tissue Preparation: Membrane preparations are obtained from tissues rich in 5-HT₄ receptors, such as the guinea pig ileum or striatum.[6][10]

-

Incubation: The membrane homogenates are incubated with a fixed concentration of [³H]GR113808 and varying concentrations of unlabeled mosapride citrate.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of mosapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays in Isolated Tissues

Isolated organ bath techniques provide a functional measure of a drug's effect on smooth muscle contractility. The guinea pig ileum is a classic model for studying 5-HT₄ receptor-mediated effects.[6][11]

Experimental Protocol: Isolated Guinea Pig Ileum Contraction Assay

-

Tissue Dissection: A segment of the terminal ileum is carefully dissected from a euthanized guinea pig and placed in a carbogen-aerated physiological salt solution (e.g., Tyrode's or Krebs-bicarbonate solution).[11][12]

-

Mounting: The ileum segment (2-3 cm) is mounted in an isolated organ bath maintained at 37°C, with one end attached to a fixed hook and the other to an isotonic force transducer.[11][12] A resting tension of 0.5-1.0 g is applied.[13]

-

Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[11]

-

Stimulation: Contractions can be induced electrically or by pre-contracting the tissue with an agent like carbachol. Mosapride's ability to enhance electrically evoked contractions or relax pre-contracted tissue is then measured.[6]

-

Data Acquisition: Contractile responses are recorded using a data acquisition system.

-

Concentration-Response Curve: Mosapride is added to the organ bath in a cumulative manner to construct a concentration-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Figure 2: In Vitro Isolated Organ Bath Workflow

Quantitative In Vitro Data for Mosapride

The following table summarizes key quantitative parameters for mosapride citrate derived from in vitro studies.

| Parameter | Tissue/Preparation | Value | Reference |

| Ki | Guinea Pig Ileum (5-HT₄ Receptor) | 84.2 nM | [10] |

| Ki | Human 5-HT₄ Receptor | 69.9 nM | [14] |

| IC₅₀ | Guinea Pig Striatum ([³H]GR113808 binding) | 113 nM | [6] |

| EC₅₀ | Guinea Pig Ileum (electrically evoked contractions) | 73.2 nM | [14] |

| EC₅₀ | Rat Esophagus (relaxation of pre-contracted) | 208.4 nM | [14] |

In Vivo Assessment of Mosapride Citrate

In vivo studies are essential to understand the integrated physiological effects of mosapride on upper gastrointestinal motility in a whole-organism context.

Gastric Emptying Studies

The rate of gastric emptying is a primary measure of upper GI motility. Several methods are employed in both preclinical and clinical settings to assess this parameter.

Experimental Protocol: Gastric Emptying in Rats (Phenol Red Method)

This is a widely used, terminal method for assessing gastric emptying of a liquid meal in rodents.

-

Fasting: Rats are fasted overnight with free access to water.[15]

-

Test Meal Administration: A non-absorbable marker, phenol red, is incorporated into a test meal (e.g., 1.5% methylcellulose solution) and administered orally (1.5 ml for a rat).[15]

-

Drug Administration: Mosapride citrate or vehicle is administered at a specified time before the test meal.

-

Euthanasia and Stomach Removal: At a predetermined time after the meal (e.g., 20 minutes), the rats are euthanized, and the stomachs are clamped at the pyloric and cardiac ends and removed.[15]

-

Quantification of Phenol Red: The stomach is homogenized in 0.1 N NaOH, and the amount of phenol red remaining is quantified spectrophotometrically at 560 nm.[15]

-

Calculation of Gastric Emptying: The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the test animals to that recovered from a control group euthanized immediately after meal administration.[15]

Experimental Protocol: Gastric Emptying Scintigraphy in Humans

This is the clinical gold standard for measuring gastric emptying, providing a non-invasive, quantitative assessment.

-

Patient Preparation: Patients fast overnight. Medications that could affect gastric motility are discontinued for at least two days prior to the study.[16][17]

-

Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioisotope, typically Technetium-99m (⁹⁹ᵐTc) sulfur colloid.[3][16][17]

-

Imaging: Scintigraphic images are acquired using a gamma camera at specific time points (e.g., 0, 1, 2, and 4 hours) after meal ingestion.[17]

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying rate, often expressed as the half-time (T₁/₂) of emptying.[3]

-

Mosapride Administration: In clinical trials, mosapride or a placebo is administered before the radiolabeled meal to evaluate its effect on gastric emptying.[18]

Figure 3: In Vivo Gastric Emptying Study Workflow

Direct Motility Recording in Conscious Animals

To assess the direct effects on antral and duodenal contractility, force transducers can be surgically implanted on the serosal surface of the gastrointestinal tract in conscious animal models, such as dogs.[2][6] This allows for chronic, real-time monitoring of contractile activity.

Methodology Overview: In Vivo Motility Recording in Conscious Dogs

-

Surgical Implantation: Strain gauge force transducers are surgically sutured to the serosal surface of the gastric antrum and duodenum to measure circular and longitudinal muscle contractions.[2]

-

Recovery: Animals are allowed to recover fully from the surgery.

-

Recording Sessions: During experiments, the transducers are connected to a recording system. Baseline motility is recorded in fasted animals.

-

Drug Administration: Mosapride is administered intravenously or orally, and changes in the frequency and amplitude of contractions are recorded and analyzed.[6]

In Vivo Efficacy of Mosapride

In vivo studies have consistently demonstrated the efficacy of mosapride in promoting upper gastrointestinal motility.

-

In rats, mosapride dose-dependently enhances the gastric emptying of both liquid and solid meals.[6]

-

In conscious dogs with implanted force transducers, mosapride stimulates antral and duodenal motility.[6]

-

Human studies using scintigraphy have shown that a 10 mg dose of mosapride significantly enhances gastric emptying.[18][19]

-

Clinically, mosapride is effective in improving symptoms of functional dyspepsia and GERD by enhancing gastric accommodation and accelerating gastric emptying.[1][2]

Conclusion: A Profile of a Selective Prokinetic Agent

Mosapride citrate's pharmacological profile as a selective 5-HT₄ receptor agonist translates into a potent and targeted prokinetic effect on the upper gastrointestinal tract. The in vitro and in vivo methodologies detailed in this guide provide a robust framework for characterizing its mechanism of action and quantifying its efficacy. The data consistently show that mosapride enhances gastric emptying and gastroduodenal motility by facilitating cholinergic neurotransmission. Its high selectivity for the 5-HT₄ receptor underscores its favorable safety profile, making it a valuable therapeutic option for patients with upper gastrointestinal motility disorders.

References

-

Mine, Y., Yoshikawa, T., Oku, S., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1000-1008. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?. Patsnap. [Link]

-

Kato, S., Morishita, T., & Asai, S. (1995). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 45(10), 1087-1093. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mosapride Citrate in Clinical Practice: Treating Functional Dyspepsia and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (2014). In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. Indian Journal of Pharmaceutical and Biological Research, 2(3), 64-71. [Link]

-

Yoshida, N., Ito, T., & Karasawa, T. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 78(3), 321-327. [Link]

-